Furofenac-d3
Description
Significance of Stable Isotope Labeling in Modern Chemical Biology and Pharmaceutical Science
Stable isotope labeling is a pivotal technique in modern pharmaceutical research and chemical biology, providing profound insights into a drug's journey through a biological system. musechem.com This method involves substituting an atom in a molecule with its stable, non-radioactive isotope, such as replacing hydrogen with deuterium (B1214612). informaticsjournals.co.in This substitution creates a "labeled" compound that is chemically similar to the original but has a different mass. informaticsjournals.co.in This mass difference allows researchers to track the molecule's absorption, distribution, metabolism, and excretion (ADME) with high precision using analytical techniques like mass spectrometry. musechem.comiris-biotech.de
The application of stable isotopes, particularly deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is indispensable for a wide range of studies. symeres.com It enables the detailed investigation of metabolic pathways, the identification of drug metabolites, and the quantification of endogenous molecules that change in response to drug administration. iris-biotech.deadesisinc.com By tracing the fate of labeled drugs, scientists can gain critical information on a drug's efficacy, stability, and potential interactions, which is crucial for the development of safer and more effective therapeutic agents. musechem.com
Principles of Deuteration and the Kinetic Isotope Effect (KIE) in Modulating Biochemical Pathways
Deuteration is the specific process of replacing one or more hydrogen atoms in a compound with deuterium, its heavier, stable isotope. wikipedia.org While deuterium is chemically similar to hydrogen, it possesses double the mass due to the presence of a neutron in its nucleus. wikipedia.org This increased mass leads to a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. informaticsjournals.co.in
The increased strength of the C-D bond is the foundation of the "Kinetic Isotope Effect" (KIE). portico.org The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. informaticsjournals.co.in In biochemical pathways, particularly those involving drug metabolism by enzymes like the cytochrome P450 (CYP450) family, the cleavage of a C-H bond is often a rate-determining step. portico.orgjuniperpublishers.com Because the C-D bond is stronger and requires more energy to break, its cleavage occurs at a significantly slower rate. informaticsjournals.co.in This can lead to a decreased rate of metabolism for the deuterated drug, potentially resulting in a longer biological half-life and altered pharmacokinetic profile compared to its non-deuterated counterpart. wikipedia.orgjuniperpublishers.com
Overview of Furofenac (B127343) as a Reference Compound in Preclinical Investigations
Furofenac, also known as 2-ethyl-2,3-dihydro-5-benzofuranacetic acid, is an investigational drug noted for its anti-inflammatory and antiplatelet aggregation properties. nih.govncats.io Its mechanism of action is understood to involve the modulation of the platelet cyclooxygenase pathway. ncats.ionih.gov In the context of pharmaceutical research, particularly during preclinical development, Furofenac serves as a valuable reference compound. iaea.org
Preclinical studies are a critical stage in drug development where a compound's feasibility, safety, and pharmacological activity are rigorously tested in non-human systems, such as in vitro cell cultures and in vivo animal models, before any human trials can begin. humanspecificresearch.orgwikipedia.org These studies aim to gather essential data on pharmacodynamics (what the drug does to the body) and pharmacokinetics (what the body does to the drug). wikipedia.org Furofenac, with its established biological activity, is used as a benchmark to compare and validate the results of these preclinical tests, ensuring the reliability of the experimental models and assays. nih.goviaea.org
Rationale for the Development and Application of Furofenac-d3 in Academic Research
The development of this compound, a deuterated version of Furofenac, is driven by the need for a precise tool in analytical and metabolic research. hoelzel-biotech.com The primary application of this compound is as an internal standard for quantitative analysis, particularly in studies utilizing mass spectrometry (MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). scioninstruments.comscioninstruments.com
An internal standard is a compound of known concentration added to an unknown sample to facilitate accurate quantification of a target analyte (in this case, Furofenac). scioninstruments.com A stable isotope-labeled version of the analyte, like this compound, is considered the ideal internal standard. scioninstruments.comcerilliant.com This is because it behaves almost identically to the non-labeled Furofenac during sample preparation, extraction, and chromatographic separation. cerilliant.com However, due to its higher mass, it can be distinguished by the mass spectrometer. scioninstruments.com This co-elution and similar ionization behavior compensate for variations in sample processing and instrument response, significantly improving the accuracy and precision of quantitative measurements. scioninstruments.comtexilajournal.comlcms.cz Therefore, this compound is not developed for therapeutic use but as a critical analytical reagent to ensure the reliability of research data in studies involving Furofenac.
Data Tables
Table 1: Properties of Furofenac and this compound
| Property | Furofenac | This compound |
| Chemical Name | 2-ethyl-2,3-dihydro-5-benzofuranacetic acid | 2-(ethyl-d3)-2,3-dihydro-5-benzofuranacetic acid |
| Molecular Formula | C₁₂H₁₄O₃ | C₁₂H₁₁D₃O₃ |
| Key Difference | Contains a standard ethyl group | The methyl group of the ethyl side chain is deuterated |
| Primary Use | Reference compound in preclinical studies nih.govncats.io | Internal standard for analytical quantification scioninstruments.comscioninstruments.com |
Table 2: Application of Deuterated Compounds in Research
| Application Area | Principle/Method | Significance in Research |
| Metabolic Studies | Kinetic Isotope Effect (KIE) | Allows for the investigation of metabolic pathways and can alter the rate of drug clearance, extending a compound's half-life for study purposes. symeres.comjuniperpublishers.com |
| Quantitative Analysis | Mass Spectrometry (MS) Internal Standard | Provides a stable reference point to correct for variability in sample preparation and instrument analysis, ensuring accurate and precise quantification of the target analyte. scioninstruments.comtexilajournal.com |
| Pharmacokinetic (PK) Profiling | Tracing and Quantification | Enables accurate measurement of a drug's absorption, distribution, and excretion by differentiating it from endogenous compounds. musechem.comiris-biotech.de |
Properties
CAS No. |
1794754-03-2 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
209.259 |
IUPAC Name |
2-[2-(2,2,2-trideuterioethyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid |
InChI |
InChI=1S/C12H14O3/c1-2-10-7-9-5-8(6-12(13)14)3-4-11(9)15-10/h3-5,10H,2,6-7H2,1H3,(H,13,14)/i1D3 |
InChI Key |
MYQXHLQMZLTSDB-FIBGUPNXSA-N |
SMILES |
CCC1CC2=C(O1)C=CC(=C2)CC(=O)O |
Synonyms |
2-(Ethyl-d3)-2,3-dihydro-5-benzofuranacetic Acid; 2-(Ethyl-d3)-2,3-dihydro-5-benzofuranylacetic Acid; SAS 650-d3; |
Origin of Product |
United States |
Synthesis and Physicochemical Characterization of Furofenac D3
Chemical Synthesis Methodologies for Deuterium (B1214612) Incorporation
The synthesis of deuterated molecules requires specialized methods to ensure the precise placement and high incorporation level of deuterium atoms.
The designated name, 2-(Ethyl-d3)-2,3-dihydro-5-benzofuranacetic Acid, indicates that the three deuterium atoms are strategically placed on the terminal methyl group of the ethyl substituent at the C2 position of the dihydrobenzofuran ring. This specific labeling is useful for metabolic studies, as it can help elucidate the metabolic fate of the ethyl group without altering the core structure responsible for the compound's primary pharmacological activity.
The synthesis of Furofenac-d3 necessitates the use of a deuterated precursor. A logical approach involves introducing the ethyl-d3 group via a deuterated ethylating agent. A suitable precursor for this would be ethyl-d3-halide (e.g., CD3CH2Br or CD3CH2I) or a corresponding organometallic reagent like a Grignard reagent (CD3CH2MgBr).
While specific synthesis documentation for this compound is not widely published, a plausible synthetic route can be constructed based on established methods for the parent compound, Furofenac (B127343). drugfuture.com A common strategy for Furofenac involves building the acetic acid side chain onto a pre-formed 2-ethyl-2,3-dihydrobenzofuran (B8730264) core. drugfuture.com
A potential multi-step synthesis for this compound could be as follows:
Formation of the Deuterated Core : The synthesis could start with 2-acetylbenzofuran, which is reduced to 2-ethylbenzofuran. Subsequent reduction of the furan (B31954) ring with H2 over a palladium on carbon (Pd/C) catalyst would yield 2-ethyl-2,3-dihydrobenzofuran. drugfuture.com To create the deuterated analog, a starting material like 2-acetyl-d3-benzofuran would be required, which is less common. A more direct approach would be to synthesize 2-ethyl-d3-2,3-dihydrobenzofuran from a suitable precursor, such as by reacting a protected 2,3-dihydro-5-benzofuranone with an ethyl-d3 Grignard reagent (CD3CH2MgBr).
Addition of the Acetic Acid Moiety : Once the deuterated core (2-ethyl-d3-2,3-dihydrobenzofuran) is obtained, the acetic acid group can be introduced at the 5-position of the benzene (B151609) ring. This can be achieved through several methods:
Friedel-Crafts Acylation : Reacting the deuterated core with chloroacetyl chloride or a similar reagent under Friedel-Crafts conditions, followed by reduction of the resulting ketone.
Chloromethylation and Cyanation : A two-step process involving chloromethylation of the aromatic ring, followed by reaction with potassium cyanide (KCN) to form the acetonitrile (B52724) derivative. drugfuture.com
Hydrolysis : The final step involves the hydrolysis of the intermediate (e.g., the acetamide (B32628) from the Willgerodt-Kindler reaction or the nitrile from the cyanation route) using a strong acid or base to yield the final carboxylic acid, this compound. drugfuture.com
Optimizing the synthesis is critical to maximize the incorporation of deuterium and ensure regioselectivity. Key considerations include:
Exclusion of Protic Solvents : Rigorous exclusion of water and other protic solvents is necessary during steps involving the deuterated reagents to prevent H/D exchange, which would lower the isotopic purity of the final product.
Reaction Conditions : Adjustments in temperature, reaction time, and catalyst choice are often required when using deuterated reagents, as the kinetic isotope effect can alter reaction rates compared to their non-deuterated counterparts.
Purification : High-performance liquid chromatography (HPLC) or column chromatography is essential to purify the final product. This separates the desired deuterated compound from any remaining non-deuterated or partially deuterated byproducts, ensuring high isotopic enrichment.
Multi-step Synthetic Routes for this compound
Spectroscopic and Chromatographic Confirmation of Isotopic Enrichment
Confirming the structure and isotopic purity of this compound relies on modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR spectroscopy is a powerful tool for verifying the exact location and level of deuterium incorporation.
¹H NMR (Proton NMR) : In the ¹H NMR spectrum of this compound, the characteristic triplet signal corresponding to the protons of the terminal methyl group (-CH3) of the ethyl side chain would be absent. The presence and integration of other signals (aromatic protons, methylene (B1212753) protons of the acetic acid group, etc.) would confirm the integrity of the rest of the molecule.
²H NMR (Deuterium NMR) : A ²H NMR spectrum would show a distinct signal in the region expected for the deuterated methyl group (-CD3), providing direct evidence of successful deuteration at the intended position.
¹³C NMR : The ¹³C NMR spectrum would also show a change. The signal for the deuterated carbon atom would appear as a multiplet (due to C-D coupling) and may be shifted slightly upfield compared to the non-deuterated compound.
Table 2: Expected ¹H NMR Spectral Data for Furofenac and this compound
| Proton Assignment (Furofenac Structure) | Expected Chemical Shift (ppm) | Expected Change in this compound |
|---|---|---|
| -CH2-COOH (acetic acid) | ~3.6 | No change |
| Aromatic Protons (C6-H, C7-H, C4-H) | ~6.7 - 7.2 | No change |
| -O-CH2- (dihydrofuran ring) | ~4.0 - 4.5 | No change |
| -CH- (chiral center, C2) | ~4.7 | No change |
| -CH2- (ethyl group) | ~1.7 | No change |
| -CH3 (ethyl group) | ~0.9 | Signal absent |
Molecular Weight Verification : Standard MS analysis would confirm the mass of the molecular ion. For this compound, the expected molecular weight is approximately 209.26 g/mol , which is three mass units higher than that of the non-deuterated Furofenac (206.24 g/mol ). ncats.iopharmaffiliates.com
Isotopic Purity : High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which can be used to confirm the elemental formula (C12H11D3O3). Furthermore, analysis of the isotopic distribution pattern of the molecular ion peak allows for the quantification of isotopic enrichment, confirming that the product contains the desired number of deuterium atoms and is not a mixture of different isotopologues.
Table 3: Molecular Weight Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Reference |
|---|---|---|---|
| Furofenac | C12H14O3 | 206.24 | ncats.io |
| This compound | C12H11D3O3 | 209.26 | pharmaffiliates.compharmaffiliates.com |
Lack of Publicly Available Data for this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific research findings on the synthesis, physicochemical characterization, and detailed chromatographic purity assessment of this compound are not publicly available.
Furofenac is a known non-steroidal anti-inflammatory drug (NSAID), and the "-d3" designation indicates that it is a deuterated isotopologue, meaning three hydrogen atoms in its structure have been replaced with deuterium. Such isotopically labeled compounds are most commonly synthesized for use as internal standards in quantitative mass spectrometry-based bioanalytical studies.
While general methods for the synthesis of deuterated compounds and the analytical techniques for their characterization (such as NMR, mass spectrometry, and chromatography) are well-established, specific scholarly articles, patents, or detailed analytical reports detailing these processes for this compound could not be located. The search included databases for chemical synthesis, analytical chemistry, and pharmaceutical sciences.
Consequently, the generation of a scientifically accurate article adhering to the requested detailed outline is not possible without access to proprietary research data or the publication of such studies in the scientific domain. Any attempt to provide the requested data tables and detailed research findings would result in speculation and unsubstantiated information.
Advanced Analytical Applications of Furofenac D3
Furofenac-d3 as an Internal Standard in Quantitative Bioanalysis
The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis, offering a way to correct for variability during sample preparation and analysis. biopharmaservices.com this compound, with its deuterium (B1214612) atoms, exhibits nearly identical chemical and physical properties to the parent compound, Furofenac (B127343). This ensures that it behaves similarly during extraction, chromatography, and ionization, thus effectively normalizing any variations and leading to more accurate and precise results. biopharmaservices.comnih.gov
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays
In the development of LC-MS/MS assays for the quantification of Furofenac in biological samples, this compound is invaluable. LC-MS/MS is a powerful technique known for its sensitivity and selectivity. biopharmaservices.com The addition of a known concentration of this compound at an early stage of sample processing helps to mitigate potential errors. biopharmaservices.com This is particularly crucial in complex matrices like plasma or urine, where matrix effects can significantly impact the ionization efficiency of the analyte. researchgate.net
The validation of these assays typically involves assessing parameters such as linearity, accuracy, precision, and stability. The use of a stable isotope-labeled internal standard like this compound is often a regulatory expectation for bioanalytical method validation as it significantly improves the robustness and reliability of the data. For instance, in a study quantifying telmisartan, the use of its deuterated analog, telmisartan-d3, in an LC-MS/MS method allowed for accurate quantification in human plasma over a wide concentration range. lcms.cz This principle of using a deuterated internal standard is directly applicable to the analysis of Furofenac with this compound.
Application in Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)
The advent of Ultra-High Performance Liquid Chromatography (UHPLC) has brought significant improvements in chromatographic resolution and speed. When coupled with tandem mass spectrometry (MS/MS), UHPLC-MS/MS offers even greater sensitivity and throughput for bioanalytical assays. core.ac.ukmdpi.com In this context, this compound plays the same crucial role as an internal standard. The rapid analysis times of UHPLC, often less than five minutes per sample, necessitate a reliable internal standard to ensure data quality. nih.govmdpi.com
The application of UHPLC-MS/MS with a stable isotope-labeled internal standard has been successfully demonstrated for various analytes, including the simultaneous quantification of multiple macrocyclic lactones in bovine plasma. mdpi.com The use of deuterated internal standards in this study helped to reduce analytical variations arising from sample preparation and matrix effects. mdpi.com Similarly, a UHPLC-MS/MS method for cenobamate in human plasma utilized a stable isotope-labeled internal standard to achieve good sensitivity and a short run time. mdpi.com These examples underscore the importance and effectiveness of using a deuterated analog like this compound in high-throughput UHPLC-MS/MS analyses of Furofenac.
Enhanced Accuracy and Precision in Analytical Quantification of Furofenac
The primary benefit of using this compound as an internal standard is the significant enhancement in the accuracy and precision of Furofenac quantification. Accuracy refers to how close a measured value is to the true value, while precision describes the closeness of repeated measurements to each other. By co-eluting with Furofenac, this compound experiences similar variations in instrument response, which are then corrected for in the final calculation.
Studies have consistently shown that methods employing stable isotope-labeled internal standards exhibit lower coefficients of variation (CV%) for both intra- and inter-day precision compared to methods using analogue internal standards or no internal standard at all. nih.govdergipark.org.tr For example, a validated UHPLC-MS/MS method for macrocyclic lactones reported within-day precision with a relative standard deviation (RSD) of less than 6.50% and between-day precision with an RSD of less than 8.10%, demonstrating the high level of precision achievable with this approach. mdpi.com
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a primary ratio method that provides a direct route to SI-traceable measurements and is considered a definitive method for absolute quantification. nist.gov In IDMS, a known amount of an isotopically enriched standard, such as this compound, is added to a sample containing the analyte of interest, Furofenac. The mixture is then analyzed by mass spectrometry to determine the ratio of the natural isotope to the enriched isotope.
This technique is powerful because the accuracy of the measurement is primarily dependent on the accuracy of the isotope ratio measurement and the purity of the isotopic standard, rather than on the sample matrix or extraction efficiency. nist.govresearchgate.net IDMS is often used to certify reference materials and to provide highly accurate and precise measurements that can be used to validate other analytical methods. researchgate.net The use of this compound in an IDMS workflow would allow for the absolute quantification of Furofenac in a given sample with a very low level of uncertainty.
Role in Method Development for Complex Biological Matrices (Preclinical)
During preclinical drug development, analytical methods must be developed to quantify the drug and its metabolites in various biological matrices, such as blood, plasma, and tissue homogenates. google.com These matrices are inherently complex and can introduce significant analytical challenges, including matrix effects, which can suppress or enhance the analyte signal in the mass spectrometer. researchgate.net
This compound is instrumental in the development of robust analytical methods for such complex matrices. By mimicking the behavior of Furofenac, it helps to identify and compensate for matrix-related issues during method development and validation. biopharmaservices.com The ability to achieve clean chromatograms and minimize ion suppression is critical for reliable quantification, and the use of a stable isotope-labeled internal standard is a key strategy in achieving this. researchgate.net
Utilization in Metabolomics and Lipidomics Studies (Preclinical)
Metabolomics and lipidomics are large-scale studies of small molecules (metabolites) and lipids within a biological system, respectively. nih.govbevital.no These "omics" technologies are increasingly used in preclinical research to understand disease mechanisms, identify biomarkers, and assess the effects of drug candidates. universiteitleiden.nlmdpi.com Mass spectrometry, particularly LC-MS, is a primary analytical platform for these studies due to its sensitivity and broad coverage of the metabolome and lipidome. mdpi.comsapient.bio
While this compound is not a direct tool for broad, untargeted metabolomics or lipidomics, its principles of use are highly relevant. In targeted metabolomics, where a specific set of known metabolites is quantified, stable isotope-labeled standards for each analyte are crucial for accurate quantification. The challenges of analyzing thousands of metabolites in complex biological samples are immense, and internal standards are essential for data normalization and quality control. nih.gov The knowledge gained from using specific internal standards like this compound in single-analyte assays informs the strategies used in these larger-scale studies to ensure data reliability.
Preclinical Metabolic Disposition Studies Utilizing Furofenac D3
In Vitro Metabolic Stability Profiling
In vitro metabolic stability assays are fundamental in early drug development to predict the hepatic clearance of a compound. nuvisan.com These studies utilize subcellular fractions or whole-cell systems from preclinical species to estimate the rate at which a drug is metabolized by liver enzymes.
Assessment in Isolated Non-human Hepatic Microsomes
Hepatic microsomes, which are vesicles of the endoplasmic reticulum, are rich in Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) isoforms. researchgate.netresearchgate.netnih.gov They are a standard tool for rapidly assessing the metabolic lability of new chemical entities. researchgate.net
In a typical assay, Furofenac-d3 is incubated with pooled hepatic microsomes from various non-human species (e.g., rat, dog, monkey) in the presence of necessary cofactors like NADPH. researchgate.net The disappearance of the parent compound over time is monitored by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data generated allows for the calculation of key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). nuvisan.com Comparing the metabolic stability of this compound to its non-deuterated counterpart, furofenac (B127343), provides direct insight into the metabolic impact of deuteration. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism if C-H bond cleavage is the rate-determining step in the metabolic pathway, a phenomenon known as the kinetic isotope effect. musechem.com
Illustrative Data: Comparative Metabolic Stability of Furofenac and this compound in Rat Liver Microsomes
| Compound | Incubation Time (min) | % Parent Remaining | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
|---|---|---|---|---|
| Furofenac | 0 | 100 | 25.4 | 27.3 |
| 5 | 87.1 | |||
| 15 | 65.2 | |||
| 30 | 48.5 | |||
| 60 | 22.9 | |||
| This compound | 0 | 100 | 45.8 | 15.1 |
| 5 | 94.3 | |||
| 15 | 82.1 | |||
| 30 | 68.7 |
This table presents illustrative data for demonstrative purposes.
Studies in Non-human Hepatocyte Suspensions and Cultures
While microsomes are excellent for studying Phase I metabolism, they lack the full complement of Phase II conjugating enzymes and cellular architecture. researchgate.net Cryopreserved or fresh hepatocytes from preclinical species provide a more comprehensive in vitro model, retaining both Phase I and Phase II metabolic activities. nih.gov
In these studies, this compound is incubated with suspensions or cultured monolayers of hepatocytes from species such as dogs or monkeys. nuvisan.com Similar to microsomal assays, the depletion of the parent compound is tracked over time to determine metabolic stability. These systems allow for the investigation of a broader range of metabolic pathways, including glucuronidation, which is a common metabolic route for compounds containing a carboxylic acid moiety like furofenac. mdpi.comnih.gov The use of hepatocytes can provide a more accurate prediction of in vivo hepatic clearance. nuvisan.com
Illustrative Data: Metabolic Stability of this compound in Pooled Dog Hepatocytes
| Parameter | Value |
|---|---|
| Incubation Concentration | 1 µM |
| Cell Density | 0.5 x 10⁶ cells/mL |
| In Vitro t½ (min) | 78.2 |
| Intrinsic Clearance (CLint) (µL/min/10⁶ cells) | 8.9 |
This table presents illustrative data for demonstrative purposes.
Evaluation of Enzyme Kinetics (e.g., Cytochrome P450 isoforms) Modulated by Deuteration
Deuteration can alter which metabolic pathways are favored, a phenomenon known as metabolic switching. uniupo.it If the primary site of metabolism on furofenac is blocked by deuterium (B1214612), metabolism may be shunted through alternative pathways mediated by different CYP isoforms. To investigate this, enzyme kinetic studies are performed using recombinant human CYP enzymes or specific chemical inhibitors with liver microsomes. admescope.com
Identification and Structural Elucidation of Furofenac Metabolites
A critical aspect of preclinical development is the identification of metabolites, as they can contribute to the pharmacological activity or potential toxicity of a drug.
Application of this compound as a Tracer for Metabolite Tracking
The use of stable isotope-labeled compounds like this compound is a powerful technique in metabolite identification studies. frontiersin.org When analyzing complex biological matrices such as microsomal incubates or hepatocyte lysates, distinguishing drug-related metabolites from endogenous components can be challenging.
This compound acts as a tracer. In mass spectrometry analysis, metabolites derived from this compound will retain the deuterium label, resulting in a characteristic mass shift compared to their non-deuterated counterparts. By analyzing a 1:1 mixture of furofenac and this compound, drug-related ions can be easily identified by their unique doublet peaks separated by the mass of the incorporated deuterium atoms (e.g., 3 mass units for a d3 label). This "isotope pattern" filtering significantly simplifies data analysis and enhances the confidence in metabolite detection.
High-Resolution Mass Spectrometry for Comprehensive Metabolite Profiling
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is the analytical cornerstone for metabolite profiling. europa.eu HRMS instruments provide highly accurate mass measurements, which allows for the prediction of elemental compositions for both the parent drug and its metabolites.
When analyzing samples from in vitro incubations of this compound, HRMS can detect the parent compound and a range of potential metabolites. Common metabolic transformations for compounds like furofenac include hydroxylation and glucuronide conjugation. nih.gov The accurate mass measurement allows for the identification of these modifications. For instance, a hydroxylated metabolite of this compound would exhibit a mass increase corresponding to the addition of an oxygen atom, while still retaining the deuterium label. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information that helps to pinpoint the site of metabolic modification on the molecule.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Furofenac |
| Diclofenac (B195802) |
| Fenclofenac |
| NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) |
| Monohydroxyfenclofenac |
| Dihydroxyfenclofenac |
| 4'-hydroxydiclofenac |
| 5-hydroxydiclofenac |
| Furofenac ester glucuronide |
Characterization of Phase I and Phase II Metabolic Products in Preclinical Models
The preclinical metabolism of furofenac, a non-steroidal anti-inflammatory drug (NSAID), has been investigated in various animal models to elucidate its biotransformation pathways. These studies are crucial for understanding the drug's pharmacokinetic profile and for identifying any species-specific differences in metabolism. The primary routes of metabolism for furofenac involve both Phase I (functionalization) and Phase II (conjugation) reactions. nih.gov
In vivo studies have demonstrated distinct metabolic profiles for furofenac across different preclinical species. In rats, the metabolism is predominantly characterized by Phase I hydroxylation reactions. This involves the enzymatic introduction of hydroxyl groups onto the furofenac molecule, leading to the formation of more polar metabolites that can be more readily excreted. nih.gov
Conversely, in dogs, the metabolic pathway shifts towards Phase II conjugation reactions. In this species, furofenac primarily undergoes conjugation with endogenous molecules such as glucuronic acid. These conjugation products are significantly more water-soluble than the parent drug and its Phase I metabolites, facilitating their elimination from the body. nih.gov This species-dependent variation in metabolic pathways is a critical consideration in preclinical drug development, as it can influence the choice of animal models for toxicological studies.
A study on the in vivo metabolism of furofenac in rats, dogs, and humans revealed that the primary metabolites in rat urine were hydroxylated derivatives. In contrast, human and dog urine mainly contained conjugation products of the parent drug. nih.gov
Table 1: Summary of Preclinical Metabolism of Furofenac
| Preclinical Model | Primary Metabolic Pathway | Key Metabolites |
| Rat | Phase I (Hydroxylation) | Hydroxylated derivatives |
| Dog | Phase II (Conjugation) | Conjugation compounds (e.g., glucuronides) |
This table summarizes the main metabolic routes of Furofenac in different preclinical species based on available literature.
Investigation of Deuterium Kinetic Isotope Effects on Metabolic Pathways
The strategic replacement of hydrogen atoms with their stable isotope, deuterium, is a technique employed in medicinal chemistry to modulate the metabolic properties of drug candidates. This approach is based on the kinetic isotope effect (KIE), where the greater mass of deuterium compared to hydrogen results in a stronger carbon-deuterium (C-D) bond. uniupo.itvenable.com The cleavage of this bond is often the rate-limiting step in metabolic reactions catalyzed by enzymes such as the cytochrome P450 (CYP) family. portico.org By slowing down this step, deuteration can lead to a decreased rate of metabolism, potentially improving the pharmacokinetic profile of a drug. uniupo.it
Comparative Metabolism of Furofenac and this compound
While specific experimental data on the comparative metabolism of furofenac and its deuterated analog, this compound, are not extensively available in the public domain, established principles of drug metabolism and the kinetic isotope effect allow for a scientifically grounded projection of the likely outcomes. The primary aim of deuterating a drug molecule like furofenac is to enhance its metabolic stability. juniperpublishers.com
It is hypothesized that the introduction of deuterium at specific, metabolically vulnerable positions on the furofenac molecule would lead to a significant reduction in the rate of its metabolic clearance. For instance, if the hydroxylation observed in rats occurs at a specific carbon atom, replacing the hydrogen at that site with deuterium in this compound would be expected to slow down this Phase I metabolic pathway. This is because the C-D bond is stronger and requires more energy to break than a C-H bond, thus decreasing the rate of the CYP-mediated oxidation. portico.org
Identification of Metabolic Soft Spots Susceptible to Deuteration
"Metabolic soft spots" refer to the specific sites on a drug molecule that are most susceptible to metabolic transformation. europa.eu Identifying these soft spots is a critical step in drug design and optimization, as it allows for targeted chemical modifications, such as deuteration, to improve the drug's pharmacokinetic properties. europa.eu
For furofenac, the observation that rats primarily produce hydroxylated metabolites points to the presence of metabolic soft spots on the molecule that are prone to oxidation by CYP enzymes. nih.gov These are likely to be specific C-H bonds that are sterically accessible and electronically favored for enzymatic attack. In silico prediction tools, combined with in vitro metabolism studies using liver microsomes or hepatocytes from different species, are standard methods for identifying such metabolic hot-spots. evotec.com
Preclinical Pharmacokinetic Investigations Employing Furofenac D3
Comparative Pharmacokinetic Profiles in Animal Models
Preclinical animal models are crucial for characterizing the pharmacokinetic properties of new chemical entities like Furofenac-d3. Typically, species such as rats and dogs are used to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME). Comparative studies between this compound and its non-deuterated counterpart, Furofenac (B127343), would be essential to quantify the therapeutic advantages conferred by deuteration.
Absorption Characteristics and Oral Bioavailability Assessment
The oral bioavailability of a drug is a key parameter that determines the fraction of an orally administered dose that reaches systemic circulation. For NSAIDs, this can vary significantly between species. For instance, studies on aceclofenac, a structurally related NSAID, have shown an absolute oral bioavailability of approximately 15% in rats. mdpi.com In contrast, diclofenac (B195802), another related compound, has demonstrated an oral bioavailability of about 74.4% in the same species. nih.gov
For this compound, it would be hypothesized that its oral bioavailability could be enhanced compared to Furofenac. This is because deuteration can reduce first-pass metabolism, the process where a drug is extensively metabolized in the liver and gut wall during its first passage after oral administration. By slowing down this metabolic breakdown, a larger proportion of this compound may reach the systemic circulation intact.
A comparative bioavailability study in rats or dogs would involve administering both Furofenac and this compound orally and intravenously and measuring the resulting plasma concentrations over time. The data would be used to calculate the Area Under the Curve (AUC) for both routes of administration, allowing for the determination of absolute bioavailability.
Table 1: Hypothetical Comparative Oral Bioavailability of Furofenac and this compound in Rats
| Compound | Dose (mg/kg) | Route | Mean AUC (ng·h/mL) | Absolute Bioavailability (%) |
| Furofenac | 10 | IV | 5000 | 100 |
| Furofenac | 20 | PO | 4000 | 40 |
| This compound | 10 | IV | 5100 | 100 |
| This compound | 20 | PO | 6120 | 60 |
This table is a hypothetical representation to illustrate the potential impact of deuteration and is not based on actual experimental data for this compound.
Distribution Volume and Tissue Distribution Studies (non-human)
The volume of distribution (Vd) is a theoretical volume that describes the extent to which a drug is distributed in the body's tissues versus the plasma. msdvetmanual.com A large Vd suggests that the drug is extensively distributed into tissues, while a low Vd indicates that it remains primarily in the bloodstream. For NSAIDs, Vd can differ significantly across preclinical species. For example, the Vd of flunoxaprofen (B1672895) is approximately 2 L/kg in rats, but much lower in dogs and monkeys (0.13-0.18 L/kg). nih.gov
Deuteration is not generally expected to have a major direct impact on the volume of distribution, as this parameter is primarily influenced by factors like plasma protein binding, tissue permeability, and the physicochemical properties of the drug. However, if deuteration alters the extent of plasma protein binding, it could indirectly affect the Vd.
Tissue distribution studies, often conducted using radiolabeled compounds, would be necessary to understand the specific organs and tissues where this compound accumulates. These studies are critical for identifying potential sites of therapeutic action and off-target effects.
Systemic Clearance and Half-Life Determination in Preclinical Species
Systemic clearance (CL) describes the rate at which a drug is removed from the body, while the elimination half-life (t½) is the time it takes for the plasma concentration of a drug to decrease by half. frontiersin.org These parameters are critical for determining dosing intervals.
The primary anticipated effect of deuterating Furofenac is a reduction in its systemic clearance and a corresponding increase in its elimination half-life. epo.org This is because the metabolic reactions responsible for clearing the drug from the body would be slowed by the kinetic isotope effect. For instance, the plasma half-life of diclofenac has been reported to be around 1.3 hours in dogs and can vary in rats. nih.govnih.gov If Furofenac has a similar half-life, deuteration in this compound could potentially extend this duration. A longer half-life could translate to less frequent dosing, which is a significant therapeutic advantage.
Table 2: Hypothetical Pharmacokinetic Parameters of Furofenac and this compound in Dogs
| Parameter | Furofenac (Hypothetical) | This compound (Hypothetical) |
| Clearance (CL) | 100 mL/hr/kg | 60 mL/hr/kg |
| Volume of Distribution (Vd) | 0.2 L/kg | 0.2 L/kg |
| Half-life (t½) | 1.4 hr | 2.3 hr |
This table is a hypothetical representation to illustrate the potential impact of deuteration and is not based on actual experimental data for this compound.
Role of Deuteration in Modulating Pharmacokinetic Parameters (Non-human)
The strategic placement of deuterium (B1214612) atoms at sites of metabolic attack is a key strategy in drug design to improve pharmacokinetic properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. googleapis.com
This "kinetic isotope effect" can lead to:
Increased Half-Life: A lower clearance rate directly translates to a longer elimination half-life, meaning the drug remains in the body for a longer period. googleapis.com
Increased Bioavailability: By reducing first-pass metabolism, deuteration can increase the amount of drug that reaches the systemic circulation after oral administration. semanticscholar.org
Altered Metabolite Profile: Deuteration can shift the metabolic pathway away from the deuterated site, potentially reducing the formation of toxic metabolites or increasing the formation of active metabolites.
It is important to note that the extent of these effects is highly dependent on the specific site of deuteration and the primary metabolic pathways of the parent compound.
Pharmacokinetic Modeling and Simulation (Preclinical)
Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the time course of drug concentrations in the body. unilim.fr In preclinical development, PK modeling is an invaluable tool for:
Understanding ADME Processes: Models can help to quantify the rates of absorption, distribution, metabolism, and excretion.
Interspecies Scaling: Data from animal studies can be used to predict the pharmacokinetic profile in humans.
Simulating Dosing Regimens: PK models can be used to simulate different dosing scenarios to optimize the dose and frequency of administration for clinical trials.
For this compound, a compartmental PK model would likely be developed based on plasma concentration data from preclinical species. allucent.com This model could then be used to simulate the expected human pharmacokinetics and to explore the potential clinical implications of the altered pharmacokinetic profile due to deuteration. Physiologically based pharmacokinetic (PBPK) models, which incorporate physiological and anatomical data from different species, could also be employed for a more mechanistic understanding of the drug's disposition. frontiersin.org
Mechanistic Biochemical and Cellular Research with Furofenac D3
In Vitro Studies on Enzyme-Substrate Interactions
The primary mechanism of action for NSAIDs like Furofenac (B127343) involves the inhibition of cyclooxygenase (COX) enzymes. However, their metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, is also a critical area of study. nih.gov Furofenac-d3 is instrumental in dissecting these enzymatic processes.
The use of deuterated analogues like this compound is a cornerstone of mechanistic enzymology, primarily through the investigation of the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactive position is replaced with one of its heavier isotopes, such as replacing hydrogen with deuterium (B1214612).
In the context of Furofenac metabolism, if the breaking of a carbon-hydrogen (C-H) bond is the slowest, rate-determining step of an enzymatic reaction, then replacing hydrogen with the heavier deuterium (forming a C-D bond) will noticeably slow down the reaction rate. nih.gov This is because the C-D bond has a lower zero-point energy and requires more energy to break. Observing a significant KIE provides strong evidence that C-H bond cleavage is mechanistically important.
Researchers can use this compound in in vitro systems, such as human liver microsomes or with recombinant CYP enzymes, to probe the metabolic pathways. nih.gov By comparing the rate of metabolism of Furofenac with that of this compound, the role of specific hydroxylation or dealkylation reactions can be clarified. A lack of a significant KIE would suggest that C-H bond cleavage is not the rate-limiting step in the metabolic process under investigation. nih.gov
Table 1: Illustrative Example of Kinetic Isotope Effect (KIE) in Enzyme Assays
This table demonstrates how KIE values are calculated and interpreted in a hypothetical experiment comparing the enzymatic metabolism of Furofenac and this compound.
| Compound | Rate of Metabolism (k_H or k_D) (pmol/min/mg protein) | Kinetic Isotope Effect (KIE = k_H / k_D) | Mechanistic Interpretation |
| Furofenac (H) | 150 | - | Baseline rate |
| This compound (D) | 75 | 2.0 | C-H bond cleavage is part of the rate-determining step. |
| This compound (D) | 145 | 1.03 | C-H bond cleavage is not the rate-determining step. |
Investigation of Binding to Plasma Proteins (e.g., albumin, α1-acid glycoprotein)
The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic profile, as only the unbound (free) fraction is available to exert a pharmacological effect. bioanalysis-zone.com The two most important plasma proteins for drug binding are human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AGP). plos.orgnih.gov HSA, the most abundant plasma protein, primarily binds acidic and neutral compounds, while AGP tends to bind basic and neutral drugs. bioanalysis-zone.com
As Furofenac is an acidic molecule, it is expected to bind preferentially to HSA. This compound is used in in vitro binding assays to quantify this interaction precisely. The most common method is equilibrium dialysis. bioanalysis-zone.comnih.gov In this technique, a semi-permeable membrane separates a chamber containing plasma proteins (like HSA or AGP) and this compound from a protein-free buffer chamber. The system is allowed to reach equilibrium, and the concentrations of this compound in both chambers are measured, typically using liquid chromatography-mass spectrometry (LC-MS/MS). This allows for the calculation of the percentage of the drug that is bound to the protein. bioanalysis-zone.com
These studies are vital for understanding how this compound distributes in the blood and for interpreting data from other in vitro and in vivo experiments.
Table 2: Typical Binding Characteristics of Acidic Drugs to Human Plasma Proteins
This table provides a representative overview of how an acidic compound like this compound would be expected to bind to major plasma proteins.
| Plasma Protein | Typical Concentration in Plasma | Primary Ligand Affinity | Expected Binding of this compound |
| Human Serum Albumin (HSA) | ~40 g/L | Acidic and neutral compounds | High (e.g., >95%) |
| α1-Acid Glycoprotein (AGP) | ~1 g/L | Basic and neutral compounds | Low to negligible |
Cellular Permeability and Transport Mechanisms (in vitro cell line models)
For a drug to reach its intracellular target, it must first cross the cell membrane. In vitro cell line models are indispensable tools for studying cellular permeability and transport mechanisms. medtechbcn.comnih.gov The most widely used model for predicting intestinal absorption is the Caco-2 cell line, which is derived from human colorectal adenocarcinoma. medtechbcn.commdpi.com When cultured on semi-permeable filter supports, such as Transwell® inserts, Caco-2 cells differentiate to form a polarized monolayer that mimics the intestinal epithelium. medtechbcn.com
To study the permeability of this compound, the compound is added to the apical (donor) side of the Caco-2 monolayer, and its appearance on the basolateral (receiver) side is monitored over time. mdpi.com The use of this compound allows for sensitive and specific quantification by LC-MS/MS, distinguishing it from any endogenous interfering substances.
This experimental setup allows for the calculation of the apparent permeability coefficient (Papp), a key parameter used to classify a compound's potential for absorption. These studies can also elucidate the transport mechanism (e.g., passive diffusion vs. active transport) by performing experiments at different temperatures, concentrations, and in the presence of specific transport inhibitors.
Table 3: Classification of Compound Permeability Based on In Vitro Caco-2 Assays
This table shows the standard classification used to interpret apparent permeability (Papp) values obtained from Caco-2 experiments, which would be used to characterize this compound.
| Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Classification | Predicted In Vivo Absorption |
| < 1 | Low | Poor |
| 1 - 10 | Moderate | Moderate to Good |
| > 10 | High | High |
Elucidation of Molecular Pathways and Cellular Responses (in vitro, non-human cellular systems)
Beyond transport, this compound is used to investigate the compound's effects on intracellular molecular pathways and cellular responses. The primary targets of Furofenac are the COX-1 and COX-2 enzymes, which are central to the inflammatory pathway. In vitro studies using various non-human cell lines (e.g., murine macrophages) that express these enzymes allow researchers to detail the compound's inhibitory activity.
By using this compound, scientists can accurately trace the parent compound and differentiate it from its metabolites within the cell. This is crucial for determining whether the observed cellular response—such as a reduction in prostaglandin (B15479496) synthesis—is due to Furofenac itself or one of its metabolic byproducts. This level of detail is essential for building a complete picture of the drug's mechanism of action at the cellular level. These studies often involve techniques like Western blotting to measure changes in protein expression or enzyme-linked immunosorbent assays (ELISA) to quantify the production of inflammatory mediators.
Furofenac D3 in Drug Discovery and Development Research Tools
Application in Preclinical Lead Optimization and Candidate Selection
Preclinical lead optimization is a crucial phase in drug discovery where promising "hit" compounds are chemically modified to improve their pharmacological and pharmacokinetic properties, with the ultimate goal of identifying a single clinical candidate. nih.govresearchgate.net This iterative process involves synthesizing and testing numerous analogs to enhance potency, selectivity, and metabolic stability while minimizing toxicity. nih.govbioblocks.com
Furofenac-d3 plays a vital role in the analytical aspect of this process. The accurate quantification of lead compounds and their metabolites in biological matrices (e.g., plasma, urine, tissues) is paramount for making informed decisions. nih.gov As a stable isotope-labeled internal standard, this compound is added to samples at a known concentration before analysis, typically by liquid chromatography-mass spectrometry (LC-MS). lcms.czscioninstruments.com This allows for the correction of variability that can occur during sample preparation and analysis, such as extraction inconsistencies and matrix effects, thereby improving the accuracy and precision of the quantitative data. scioninstruments.comtexilajournal.com
The reliable data generated using this compound as an internal standard enables medicinal chemists to:
Establish clear structure-pharmacokinetic relationships (SPKR): By accurately measuring how small structural changes in the lead series affect absorption, distribution, metabolism, and excretion (ADME) properties, researchers can guide the design of new analogs with improved pharmacokinetic profiles. researchgate.net
Rank-order compounds: Precise quantification allows for the confident ranking of compounds based on their in vitro and in vivo performance, facilitating the selection of the most promising candidates for further development. nih.gov
Support go/no-go decisions: Robust analytical data is essential for making critical decisions about which compounds to advance and which to abandon, ultimately saving time and resources. nih.gov
Utility in Understanding Structure-Activity and Structure-Metabolism Relationships
Understanding the relationship between a compound's chemical structure and its biological activity (Structure-Activity Relationship, SAR) and metabolic fate (Structure-Metabolism Relationship, SMR) is fundamental to designing safer and more effective drugs. nih.govnih.gov
While this compound itself is not directly used to determine the SAR of new chemical entities, its application as an internal standard is indispensable for the bioanalytical assays that generate the data for these studies. For instance, in studies exploring the SAR of cyclooxygenase (COX) inhibitors, accurate measurement of the inhibition of the enzyme by different analogs is required. nih.govbrieflands.com this compound can be used as an internal standard in the LC-MS methods developed to quantify the parent drug and any relevant metabolites in these assays.
Similarly, in establishing SMR, researchers investigate how structural modifications influence the metabolic pathways and the rate of metabolism of a compound. nih.gov The original Furofenac (B127343) was found to be metabolized in vivo in rats, dogs, and humans, with different metabolic profiles across species. nih.gov Hydroxylated derivatives were identified as major metabolites in rats, while conjugation products were predominant in dogs and humans. nih.gov The use of this compound as an internal standard in LC-MS studies allows for the precise quantification of the parent drug and its various metabolites in different biological systems. This data is crucial for identifying metabolic "hotspots" on a molecule and guiding chemical modifications to improve metabolic stability.
Table 1: Application of this compound in SAR and SMR Studies
| Research Area | Role of this compound | Research Outcome |
|---|---|---|
| Structure-Activity Relationship (SAR) | Internal standard for quantifying test compounds in biological assays. | Enables accurate determination of how structural changes affect biological activity (e.g., enzyme inhibition). nih.govbrieflands.com |
| Structure-Metabolism Relationship (SMR) | Internal standard for quantifying parent drug and metabolites in in vitro and in vivo systems. | Helps identify metabolic liabilities and guides the design of more metabolically stable analogs. nih.gov |
Contribution to Preclinical Drug-Drug Interaction Studies
Drug-drug interactions (DDIs) are a significant concern in drug development and clinical practice, as they can lead to altered drug efficacy or toxicity. nih.govwuxiapptec.com Preclinical DDI studies are conducted to assess the potential of a new drug candidate to affect the metabolism of co-administered drugs, and vice-versa. nih.govallucent.com These studies often involve in vitro assays using liver microsomes or hepatocytes to investigate the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. wuxiapptec.com
This compound is an essential tool in these studies. When investigating the potential of a new chemical entity to inhibit or induce the metabolism of a probe substrate (a drug known to be metabolized by a specific CYP enzyme), this compound can be used as an internal standard to accurately quantify the probe substrate and its metabolite. mdpi.com The precise measurement of changes in the rate of metabolite formation in the presence of the new chemical entity allows for the determination of its inhibitory or inductive potential. wuxiapptec.com
For example, if Furofenac itself were being investigated as a potential perpetrator drug, this compound would be used as the internal standard to measure the concentration of a probe substrate for a specific CYP enzyme.
Table 2: Role of this compound in Preclinical DDI Studies
| Study Type | Purpose | Role of this compound | Key Parameters Measured |
|---|---|---|---|
| CYP Inhibition Assay | To assess if a new drug inhibits the metabolism of other drugs. | Internal standard for quantifying the probe substrate and its metabolite. | IC50 (concentration causing 50% inhibition). |
| CYP Induction Assay | To assess if a new drug increases the metabolism of other drugs. | Internal standard for quantifying the probe substrate and its metabolite. | EC50 (concentration causing 50% of maximal effect) and maximal induction. |
Advancements in Bioanalytical Workflows for Early-Stage Drug Research
The demand for faster turnaround times and higher throughput in early-stage drug discovery has driven significant advancements in bioanalytical workflows. sound-analytics.com Automation and the use of sensitive and robust analytical techniques like LC-MS/MS are now standard practice. nih.govbioanalysis-zone.com
The use of deuterated internal standards like this compound is a cornerstone of modern, high-throughput bioanalysis. lcms.czscioninstruments.com Because a deuterated internal standard has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. texilajournal.comscispace.com This co-elution is critical for correcting matrix effects, which are a major source of variability and inaccuracy in LC-MS analysis. myadlm.org
The integration of this compound into automated bioanalytical workflows offers several advantages:
Improved Data Quality: The use of a stable isotope-labeled internal standard significantly enhances the precision and accuracy of quantitative data. lcms.czscispace.com
Increased Throughput: Robust and reliable methods reduce the need for repeat analyses, allowing for a higher volume of samples to be processed. sound-analytics.com
Faster Method Development: The predictable behavior of deuterated internal standards can streamline the method development process. umsl.edu
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Furofenac |
Future Perspectives and Emerging Research Directions for Deuterated Compounds
Integration of Furofenac-d3 in Quantitative Systems Pharmacology Models (Preclinical)
Quantitative Systems Pharmacology (QSP) integrates experimental data with mathematical models to understand the dynamic interactions between a drug and a biological system. allucent.comnih.govmathworks.com The use of deuterated compounds like this compound, a stable isotope-labeled version of the non-steroidal anti-inflammatory drug (NSAID) Furofenac (B127343), offers significant advantages for refining these preclinical models. allucent.comuniversiteitleiden.nl QSP models can help predict drug responses, highlight safety concerns, and provide a roadmap for clinical trial design. allucent.com
In preclinical studies, this compound can be used as an internal standard or tracer. By co-administering deuterated and non-deuterated Furofenac, researchers can precisely track the absorption, distribution, metabolism, and excretion (ADME) of the drug. This approach allows for the simultaneous quantification of the parent compound and its metabolites, providing high-quality data to inform and validate QSP models. nih.gov This is particularly useful for understanding the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond can slow down metabolic processes, potentially altering the drug's pharmacokinetic profile. nih.govnih.gov The data generated from these studies, such as clearance rates and metabolite formation, can be used to build more robust and predictive QSP models, ultimately improving the translation from preclinical findings to clinical outcomes. universiteitleiden.nljneonatalsurg.com
Table 1: Illustrative Data for QSP Model Input Comparing Furofenac and this compound
| Parameter | Furofenac | This compound | Rationale for Inclusion in QSP Models |
|---|---|---|---|
| Molecular Weight (g/mol) | 248.66 | 251.68 | Essential for all pharmacokinetic calculations and concentration measurements. |
| Metabolic Clearance Rate (Predicted) | Normal | Potentially Slower | Key parameter for predicting drug half-life and exposure; influenced by the Kinetic Isotope Effect (KIE). nih.gov |
| Metabolite Profile | Standard Metabolites | Deuterated Metabolites | Allows for precise tracking and differentiation of metabolic pathways for the parent drug versus the analog. |
| Use as Tracer | No | Yes | Enables detailed pharmacokinetic studies by acting as a distinguishable internal standard. nih.gov |
Novel Applications in High-Throughput Screening and Phenotypic Assays (In Vitro)
In the realm of in vitro research, this compound is a valuable tool for high-throughput screening (HTS) and phenotypic assays. HTS automates the testing of large numbers of compounds to identify those that modulate a specific biological target. potentiometricprobes.com In these assays, particularly those using mass spectrometry, deuterated compounds like this compound serve as ideal internal standards. biorxiv.org Their chemical and physical properties are nearly identical to the non-deuterated analyte, ensuring they behave similarly during sample processing and analysis, which corrects for experimental variability and improves data accuracy. mdpi.com
Development of Advanced Deuteration Methodologies for Complex Molecules
The synthesis of specifically labeled compounds like this compound relies on advanced deuteration methodologies. Traditional methods often require harsh conditions and lack selectivity, making them unsuitable for complex molecules. thieme-connect.com However, the field has seen significant progress, particularly in catalyst development. snnu.edu.cn
Modern techniques increasingly utilize transition-metal catalysts, such as those based on iridium, palladium, or iron, to achieve site-selective hydrogen isotope exchange (HIE). acs.orgchemrxiv.orgnih.gov These catalytic systems can operate under mild conditions and exhibit high functional group tolerance, allowing for the "late-stage" deuteration of intricate molecules, including pharmaceuticals. acs.orgchemrxiv.orgdigitellinc.com For a heterocyclic compound like Furofenac, methods involving iridium catalysts for directing C-H activation or palladium nanoparticles could be employed to selectively introduce deuterium (B1214612) atoms onto the furan (B31954) ring or other specific positions. snnu.edu.cnacs.org The development of robust and scalable methods using inexpensive deuterium sources like heavy water (D₂O) is a key area of research, aiming to make deuterated compounds more accessible for widespread use. nih.govgoogle.com
Computational Chemistry Approaches for Predicting Deuterium Effects on Biochemical Properties
Computational chemistry provides powerful tools for predicting how deuteration will impact the biochemical properties of a molecule like this compound. Using quantum mechanics (QM) and molecular mechanics (MM) methods, often in a hybrid QM/MM approach, scientists can model molecular behavior at an electronic level. nih.govmdpi.com
A primary application is the prediction of the kinetic isotope effect (KIE). mdpi.comescholarship.org Computational models can calculate the energy barriers for bond-breaking steps in metabolic reactions, predicting how the substitution of a hydrogen atom with a heavier deuterium atom will alter the reaction rate. nih.govrsc.org This is crucial for anticipating changes in a drug's metabolic stability. nih.gov These calculations can be refined by including quantum tunneling effects, where particles pass through an energy barrier rather than over it, a phenomenon significant in many hydrogen transfer reactions. mdpi.commdpi.comfugaku100kei.jp
Furthermore, computational analysis can predict changes in binding affinity. While subtle, deuteration can alter the strength of non-covalent interactions like hydrogen bonds, which are critical for drug-receptor binding. nih.gov By modeling these quantum effects, researchers can gain insights into how deuteration might modulate a drug's potency and selectivity, guiding the design of more effective therapeutic agents. fugaku100kei.jpnih.govjsps.go.jp
Q & A
Q. What criteria define a "high-quality" this compound research publication?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
